

Cefpirome: A Versatile Tool for Investigating Beta-Lactamase Inhibition

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Compound of Interest

Compound Name: Cefpirome

Cat. No.: B1668871

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Application Note

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A key feature of **Cefpirome** is its high stability against hydrolysis by a wide range of plasmid- and chromosomally-mediated beta-lactamases, the primary mechanism of resistance to beta-lactam antibiotics in many bacteria.[2][3] This inherent stability, coupled with its potent intrinsic antimicrobial activity, makes **Cefpirome** an invaluable tool for researchers in microbiology, infectious diseases, and drug development for studying the mechanisms of beta-lactamase inhibition. This application note provides an overview of the utility of **Cefpirome** in such investigations and is supplemented with detailed experimental protocols.

Cefpirome's primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis, leading to cell lysis and death.[4] Its zwitterionic structure is thought to facilitate its penetration through the outer membrane of Gram-negative bacteria. Due to its resistance to many beta-lactamases, **Cefpirome** can be used to differentiate between resistance mechanisms, such as enzymatic degradation versus alterations in PBPs or efflux pumps. Furthermore, its use in combination with beta-lactamase inhibitors, such as sulbactam, allows for the investigation of synergistic effects and the elucidation of the role of specific beta-lactamases in resistance.[1]

Data Presentation

The following tables summarize the in vitro activity of **Cefpirome** against various bacterial isolates, including those producing different types of beta-lactamases.

Table 1: Minimum Inhibitory Concentrations (MIC) of **Cefpirome** against Beta-Lactamase Producing and Non-Producing Bacteria

Bacterial Species	Beta-Lactamase Status	Cefpirome MIC (µg/mL)	Reference
Escherichia coli	Non-producer	0.06 - 0.25	
Escherichia coli	TEM-1 producer	0.12 - 0.5	
Klebsiella pneumoniae	SHV-5 producer	1 - 8	
Enterobacter cloacae	AmpC (derepressed)	0.25 - 2	
Pseudomonas aeruginosa	Various	1 - 16	
Staphylococcus aureus (MSSA)	Penicillinase producer	0.5 - 2	
Staphylococcus aureus (MRSA)	PBP2a producer	8 - 64	

Table 2: Synergistic Activity of **Cefpirome** in Combination with Sulbactam

Bacterial Species	Beta-Lactamase Status	Cefpirome MIC (µg/mL)	Cefpirome/Sulbactam MIC (µg/mL)	Fold Decrease in MIC	Reference
Proteus vulgaris	Not specified	8	2	4	
Pseudomonas aeruginosa	Not specified	16	4	4	
Escherichia coli	Not specified	4	1	4	
Klebsiella pneumoniae	Not specified	8	2	4	
Methicillin-ResistantStaphylococcus aureus (MRSA)	PBP2a producer	32 (at 48h)	>4-fold reduction in 11% of strains	>4	

Table 3: Kinetic Parameters of **Cefpirome** Hydrolysis by Various Beta-Lactamases

Beta-Lactamase	Source Organism	K _m (µM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
AmpC KL	Escherichia coli	180 ± 27	1.5 ± 0.1	8.3 x 10 ³	
AmpC S4 (Wild-type)	Escherichia coli	> 500	0.8 ± 0.1	< 1.6 x 10 ³	
TEM-1	Escherichia coli	>1000	Low	2 x 10 ²	
P99	Enterobacter cloacae	High	Very Low	N/A	
K1	Klebsiella pneumoniae	High	Very Low	N/A	

Note: "N/A" indicates that specific quantitative data was not available in the cited literature, but the source describes high stability or low affinity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of **Cefpirome** against bacterial isolates.

Materials:

- **Cefpirome** powder (analytical grade)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
- Sterile saline or broth for inoculum preparation
- Spectrophotometer
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- **Preparation of Cefpirome Stock Solution:** Prepare a stock solution of **Cefpirome** in a suitable solvent (e.g., sterile water) at a concentration of 1280 $\mu\text{g/mL}$. Sterilize by filtration through a 0.22 μm filter.
- **Preparation of Cefpirome Dilutions:** In a 96-well plate, perform serial two-fold dilutions of the **Cefpirome** stock solution in CAMHB to achieve final concentrations typically ranging from 64 $\mu\text{g/mL}$ to 0.06 $\mu\text{g/mL}$.
- **Inoculum Preparation:** From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5

McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).

- Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation: Add the diluted bacterial inoculum to each well containing the **Cefpirome** dilutions. The final volume in each well should be 100 μ L.
- Controls: Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
- Incubation: Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.
- Reading the MIC: The MIC is the lowest concentration of **Cefpirome** that completely inhibits visible growth of the organism.

Protocol 2: Synergy Testing by Checkerboard Assay

This protocol is used to assess the synergistic effect of **Cefpirome** in combination with a beta-lactamase inhibitor (e.g., sulbactam).

Materials:

- **Cefpirome** and Sulbactam powders (analytical grade)
- CAMHB
- Sterile 96-well microtiter plates
- Bacterial inoculum (prepared as in Protocol 1)

Procedure:

- Prepare Stock Solutions: Prepare stock solutions of **Cefpirome** and Sulbactam.
- Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute **Cefpirome** horizontally and the beta-lactamase inhibitor vertically in CAMHB.

- Inoculation: Inoculate each well with the prepared bacterial suspension (final concentration $\sim 5 \times 10^5$ CFU/mL).
- Incubation: Incubate the plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.
- Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: $\text{FIC Index} = \text{FIC of Cefpirome} + \text{FIC of Inhibitor}$ Where $\text{FIC} = \text{MIC of drug in combination} / \text{MIC of drug alone}$.
 - Synergy: $\text{FIC Index} \leq 0.5$
 - Indifference: $0.5 < \text{FIC Index} \leq 4$
 - Antagonism: $\text{FIC Index} > 4$

Protocol 3: Beta-Lactamase Hydrolysis Assay (Kinetic Analysis)

This protocol measures the rate of **Cefpirome** hydrolysis by a purified beta-lactamase enzyme.

Materials:

- Purified beta-lactamase enzyme
- **Cefpirome** solution of known concentration
- Phosphate buffer (e.g., 50 mM, pH 7.0)
- UV-Vis spectrophotometer

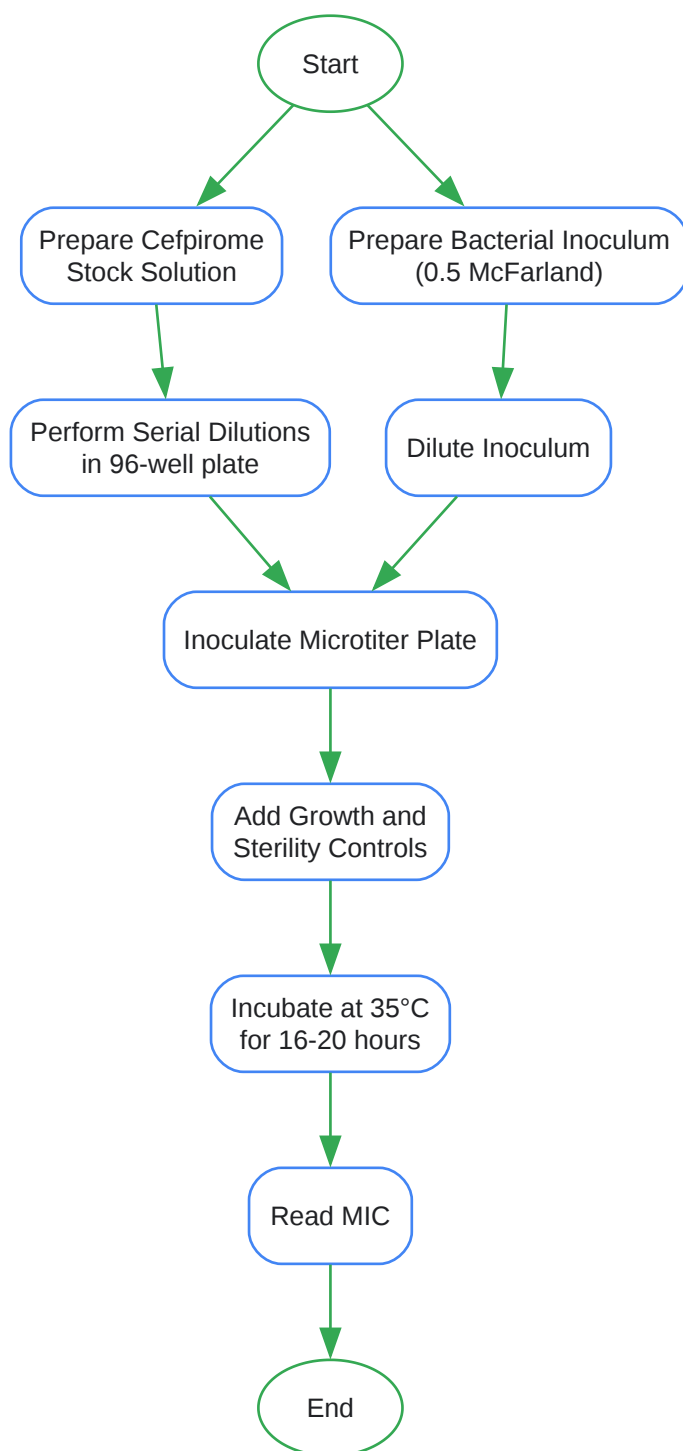
Procedure:

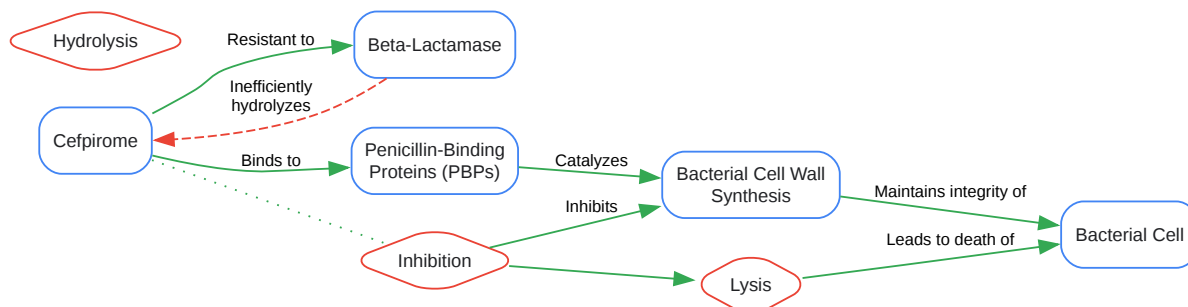
- Enzyme and Substrate Preparation: Prepare solutions of the purified beta-lactamase and **Cefpirome** in phosphate buffer.
- Spectrophotometer Setup: Set the spectrophotometer to monitor the change in absorbance at a wavelength specific to the hydrolysis of the beta-lactam ring of **Cefpirome** (typically determined experimentally).

- **Reaction Initiation:** In a quartz cuvette, mix the **Cefpirome** solution with the buffer. Initiate the reaction by adding a small volume of the enzyme solution.
- **Data Acquisition:** Record the change in absorbance over time. The initial rate of reaction (V_0) is determined from the linear portion of the curve.
- **Kinetic Parameter Calculation:** Repeat the assay with varying concentrations of **Cefpirome**. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} . The turnover number (k_{cat}) can be calculated if the enzyme concentration is known ($k_{cat} = V_{max} / [E]$).

Mandatory Visualization







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